4-Cyanobenzyl acetate
Description
Properties
IUPAC Name |
(4-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSLHQZULGATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466080 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-95-4 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzyl acetate can be synthesized through various methods commonly used for ester formation. One of the primary methods is Fischer esterification, where 4-cyanobenzyl alcohol reacts with acetic acid in the presence of an acid catalyst to form this compound and water.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 4-Cyanobenzyl alcohol and acetic acid.
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanobenzyl acetate has been identified as an intermediate in the synthesis of other compounds with potential biological activity. Its applications span various fields, including:
Mechanism of Action
The mechanism of action of 4-cyanobenzyl acetate is not well-documented in the literature. its functional groups suggest potential interactions with enzymes and other biological molecules. The ester group may undergo hydrolysis, releasing 4-cyanobenzyl alcohol, which could interact with various molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-cyanobenzyl acetate with analogous benzyl esters and cyanated derivatives:
Key Differentiators:
Functional Groups: The cyano group in this compound enhances polarity and reactivity compared to alkyl-substituted analogs (e.g., ethyl 2-(4-methylphenyl)acetate) . This facilitates nucleophilic substitutions in drug synthesis . Unlike 4-acetoxybenzyl acetate (two -OAc groups), this compound’s -CN group imparts electron-withdrawing effects, stabilizing the benzyl position for coordination in metal complexes .
Applications: this compound is pivotal in radiopharmaceuticals (e.g., [¹¹C]letrozole derivatives for PET imaging ) and antimicrobial agents (silver-carbene complexes with MIC values <1 µg/mL ). Methyl 4-cyanobenzoate and vinyl acetate are primarily industrial intermediates, lacking direct pharmacological relevance .
Synthetic Flexibility: The -CN group in this compound allows for further functionalization (e.g., reduction to amines ), unlike non-cyanated esters.
Research Findings and Data
Cytotoxicity of Silver-4-Cyanobenzyl Complexes :
| Complex | IC₅₀ (µg/mL) vs. HeLa Cells | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|
| (4-Cyanobenzyl)NHC-Ag-OAc | 0.8 | 0.5–1.0 (Gram-positive bacteria) |
| (Benzyl)NHC-Ag-OAc | 2.5 | 2.0–4.0 |
The 4-cyanobenzyl moiety enhances ligand lipophilicity, improving cell membrane penetration and antimicrobial potency compared to benzyl-substituted analogs .
Thermal Stability Comparison:
- This compound: Stable up to 200°C (decomposition observed via TGA).
- 4-Acetoxybenzyl acetate : Degrades at 150°C due to dual acetate lability .
Biological Activity
4-Cyanobenzyl acetate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of a cyanobenzyl group attached to an acetate moiety. Its molecular formula is , and it features both hydrophobic and polar characteristics, which contribute to its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Kirby-Bauer disk diffusion method was employed to evaluate its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 50 µg/mL |
| Escherichia coli | 10 | 75 µg/mL |
The results indicate that this compound shows a notable zone of inhibition, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent. The MIC values further confirm its efficacy, with lower concentrations needed to inhibit bacterial growth.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have focused on its cytotoxic effects on various cancer cell lines, particularly the human renal cancer cell line Caki-1.
Table 2: Cytotoxicity of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 24.2 ± 1.8 |
| Cisplatin | 3.3 |
The IC50 value for this compound was found to be 24.2 µM , indicating moderate cytotoxicity compared to the standard anticancer drug cisplatin. Notably, other silver complexes derived from this compound exhibited significantly lower IC50 values, suggesting that modifications could enhance its anticancer properties.
The biological activity of this compound is believed to involve multiple mechanisms:
- Disruption of Bacterial Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Cell Proliferation : In cancer cells, it may interfere with critical cellular processes such as DNA replication and repair mechanisms.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Applications : A study demonstrated that formulations containing this compound showed enhanced antibacterial activity when combined with traditional antibiotics, suggesting a synergistic effect that could lead to reduced resistance development.
- Anticancer Formulations : Research involving silver complexes derived from this compound revealed promising results in enhancing cytotoxic effects against renal cancer cells, paving the way for novel anticancer therapies.
Q & A
Q. What are the optimal conditions for synthesizing 4-cyanobenzyl acetate, and how can reaction efficiency be validated?
-
Methodology : this compound is synthesized via acetylation of 4-(hydroxymethyl)benzonitrile using acetic anhydride in the presence of a catalyst (e.g., pyridine). The reaction is typically monitored by TLC, and purification is achieved via column chromatography. Yield optimization (e.g., 84% in ) requires controlled stoichiometry and temperature (reflux conditions). Validation involves H NMR (δ 7.65 ppm for aromatic protons, δ 5.15 ppm for the -CH- group) and HRMS ([M+H]: 176.0704) .
-
Data Interpretation : Discrepancies in yields may arise from incomplete acetylation or side reactions. Compare NMR integrals (e.g., δ 2.13 ppm for acetate methyl group) to confirm purity .
Q. How do H and C NMR spectra distinguish this compound from structurally similar esters?
- Key Peaks :
- H NMR (CDCl): δ 7.65 (d, J=8.4 Hz, 2H, aromatic), 5.15 (s, 2H, -CH-OAc), 2.13 (s, 3H, -OAc) .
- C NMR: δ 170.68 (ester carbonyl), 141.36 (C-CN), 65.17 (-CH-OAc) .
Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?
- Methodology : Use silica-gel column chromatography with a hexane/ethyl acetate gradient. Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase). Chiral resolution may require chiral stationary phases (e.g., cellulose derivatives) if stereoisomers are present .
Advanced Research Questions
Q. How does the electronic nature of the cyano group influence the stability of this compound under varying pH conditions?
- Mechanistic Insight : The electron-withdrawing cyano group increases susceptibility to hydrolysis. Stability studies in acetate buffer (pH 3.6–5.6) reveal degradation via ester cleavage, monitored by HPLC. Kinetic analysis (Arrhenius plots) determines activation energy for hydrolysis .
- Mitigation Strategies : Stabilize via formulation in aprotic solvents (e.g., DMF) or by lowering storage temperature .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions with amines or thiols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack .
- Validation : Compare computed IR spectra (e.g., C=O stretching at ~1740 cm) with experimental data to refine models .
Q. How can HRMS and isotopic labeling resolve ambiguities in fragmentation pathways of this compound?
- Experimental Design : Deuterium labeling at the benzylic position (e.g., 4-cyanobenzyl-d acetate) tracks fragmentation in HRMS. Key fragments include [M+H–AcOH] (m/z 133.0525) and [CHN] (m/z 102.0343) .
- Data Interpretation : Discrepancies between observed and theoretical m/z values (<5 ppm) indicate adduct formation or matrix effects .
Contradictions and Resolutions
- Spectral Anomalies : Discrepancies in C NMR (e.g., δ 77.48 ppm for solvent signals in ) are artifacts from residual CDCl and should be ignored .
- Yield Variability : Lower yields in scaled-up syntheses (vs. small-scale in ) may stem from inefficient mixing or exotherm control. Use flow chemistry for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
